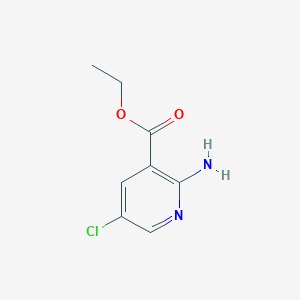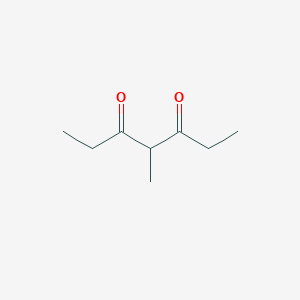
6-chloro-N4-(4-methoxybenzyl)pyrimidine-4,5-diamine
概要
説明
6-chloro-N4-(4-methoxybenzyl)pyrimidine-4,5-diamine is a heterocyclic aromatic compound with the molecular formula C12H13ClN4O. This compound belongs to the pyrimidine family, which is known for its wide range of pharmacological applications. Pyrimidine derivatives are commonly found in DNA and RNA, making them crucial for various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(4-methoxybenzyl)pyrimidine-4,5-diamine typically involves the reaction of 4-methoxybenzylamine with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the amino group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
6-chloro-N4-(4-methoxybenzyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Potassium carbonate in DMF.
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Major Products Formed
Substitution: Various substituted pyrimidines.
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
科学的研究の応用
6-chloro-N4-(4-methoxybenzyl)pyrimidine-4,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its therapeutic effects in treating cancer, inflammation, and autoimmune disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-chloro-N4-(4-methoxybenzyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biological pathways. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling and cancer progression .
類似化合物との比較
Similar Compounds
- 5-Amino-4-chloro-6-(4-nitrobenzylamino)pyrimidine
- 5-Amino-4-chloro-6-(4-hydroxybenzylamino)pyrimidine
- 5-Amino-4-chloro-6-(4-methylbenzylamino)pyrimidine
Uniqueness
6-chloro-N4-(4-methoxybenzyl)pyrimidine-4,5-diamine is unique due to its methoxybenzylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and bioavailability, making it a valuable candidate for drug development .
特性
IUPAC Name |
6-chloro-4-N-[(4-methoxyphenyl)methyl]pyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-18-9-4-2-8(3-5-9)6-15-12-10(14)11(13)16-7-17-12/h2-5,7H,6,14H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUILBPSIRUMDBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)



![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B189959.png)







